1-bencil-1H-bencimidazol-2-tiol

Descripción general

Descripción

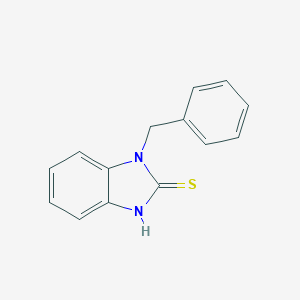

1-Benzyl-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C14H12N2S. It is characterized by a benzimidazole ring fused with a thiol group at the second position and a benzyl group at the first position. This compound is known for

Aplicaciones Científicas De Investigación

Aplicaciones antimicrobianas

Los derivados del benzimidazol se han encontrado como potentes inhibidores de varias enzimas involucradas en la patogénesis microbiana, lo que lleva a su uso como agentes antimicrobianos. Exhiben acciones inhibitorias contra bacterias como Staphylococcus aureus y Mycobacterium tuberculosis H37Rv .

Actividad anticancerígena

Algunos compuestos benzimidazólicos han mostrado notable actividad antiproliferativa contra subpaneles tumorales. Esto sugiere que “1-bencil-1H-bencimidazol-2-tiol” podría explorarse potencialmente por sus propiedades anticancerígenas .

Propiedades antioxidantes

Los derivados del benzimidazol también se han estudiado por su actividad antioxidante, la cual es crucial para proteger las células del estrés oxidativo .

Efectos antiparasitarios

Los compuestos con una estructura de benzimidazol han demostrado propiedades antihelmínticas, lo que indica un posible uso en el tratamiento de infecciones parasitarias .

Fármacos neurológicos, endocrinológicos y oftalmológicos

Los benzimidazoles tienen diversas aplicaciones farmacológicas, incluidos usos en condiciones neurológicas, endocrinológicas y oftalmológicas debido a su amplia gama de actividades biológicas .

Mecanismo De Acción

Target of Action

1-Benzyl-1H-benzimidazole-2-thiol is a derivative of benzimidazole, a class of compounds known for their wide-ranging pharmacological activities . Benzimidazole derivatives have been reported to exhibit anticancer properties . They have been found to inhibit tumor progression through various mechanisms, depending on the substitution of the benzimidazole nucleus .

Mode of Action

For instance, some benzimidazole derivatives have been found to inhibit cellular RNA polymerase II, affecting multiple cellular processes .

Biochemical Pathways

Benzimidazole derivatives have been reported to modulate the polymerization of tubulin , a protein that plays a crucial role in cell division. By interfering with tubulin polymerization, these compounds can disrupt cell division and inhibit tumor growth.

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioactivity, bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to exhibit significant growth inhibition against certain types of cancer cells . For example, a series of 1-benzyl-1H-benzimidazole derivatives have shown significant growth inhibition against breast cancer (MCF-7) cells .

Análisis Bioquímico

Biochemical Properties

1-benzyl-1H-benzimidazole-2-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, 1-benzyl-1H-benzimidazole-2-thiol can bind to proteins and alter their conformation, affecting their biological activity . These interactions are crucial for its potential therapeutic applications.

Cellular Effects

1-benzyl-1H-benzimidazole-2-thiol exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules involved in oxidative stress responses, leading to changes in gene expression and cellular metabolism . Furthermore, 1-benzyl-1H-benzimidazole-2-thiol has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of 1-benzyl-1H-benzimidazole-2-thiol involves its interaction with various biomolecules. It can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression . The thiol group in 1-benzyl-1H-benzimidazole-2-thiol is particularly important for its binding interactions, as it can form covalent bonds with cysteine residues in proteins, altering their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-benzyl-1H-benzimidazole-2-thiol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to 1-benzyl-1H-benzimidazole-2-thiol has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-benzyl-1H-benzimidazole-2-thiol vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of 1-benzyl-1H-benzimidazole-2-thiol.

Metabolic Pathways

1-benzyl-1H-benzimidazole-2-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can influence the metabolism of other biomolecules, such as lipids and carbohydrates, by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 1-benzyl-1H-benzimidazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 1-benzyl-1H-benzimidazole-2-thiol within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

1-benzyl-1H-benzimidazole-2-thiol exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can accumulate in the mitochondria, where it exerts its antioxidant effects by modulating mitochondrial function and reducing oxidative stress .

Actividad Biológica

1-benzyl-1H-benzimidazole-2-thiol is a sulfur-containing organic compound characterized by its unique structural features, including a benzimidazole core and a thiol (-SH) group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₂N₂S

- Molecular Weight : 246.32 g/mol

- Structural Features : The compound consists of a benzimidazole ring fused with a benzyl group and a thiol group at the 2-position, which enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that 1-benzyl-1H-benzimidazole-2-thiol exhibits significant antimicrobial activity against various bacterial strains. Notably, studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 16 to 1 µg/mL for Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative strains like Escherichia coli and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of 1-Benzyl-1H-benzimidazole-2-thiol

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 4 |

Anticancer Activity

The compound has also demonstrated promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and melanoma. In vitro studies indicate that it can inhibit cell proliferation effectively, with IC50 values around M for certain cancer types .

Table 2: Anticancer Activity of 1-Benzyl-1H-benzimidazole-2-thiol

| Cancer Cell Line | IC50 (M) |

|---|---|

| HeLa (Cervical cancer) | |

| A549 (Lung cancer) | |

| SKOV-3 (Ovarian cancer) |

The biological activity of 1-benzyl-1H-benzimidazole-2-thiol is attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The benzimidazole moiety can intercalate into DNA, disrupting its structure and function, which inhibits replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth and cancer cell survival, such as helicases involved in viral replication .

Case Studies

Several studies have explored the efficacy of 1-benzyl-1H-benzimidazole-2-thiol in clinical and laboratory settings:

- Antimicrobial Efficacy Study : A recent study evaluated the compound against multiple bacterial strains, confirming its superior antibacterial properties compared to standard antibiotics like ciprofloxacin .

- Anticancer Research : In vitro tests conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability, suggesting potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

3-benzyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCKYDJGUXAGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354133 | |

| Record name | 1-benzyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31493-51-3 | |

| Record name | 1-benzyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.